N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride
Overview
Description
Scientific Research Applications
Cytochrome P450-Catalyzed Oxidation
N-Benzyl-N-cyclopropylamine shows notable reactivity in the context of cytochrome P450-catalyzed oxidation. This process results in various products, including cyclopropanone hydrate and 3-hydroxypropionaldehyde. The mechanism behind this involves hydrogen abstraction, challenging previous beliefs about single electron transfer mechanisms in P450 oxidation of cyclopropylamines (Cerny & Hanzlik, 2006).
Carbonylation of Amines
In the field of organic chemistry, N-Benzyl-N-cyclopropylamine has been implicated in reactions involving carbonylation of amines. This process involves the synthesis of various ureas and amides, showcasing the compound's versatility in organic synthesis (Orito et al., 2006).
Benzylic C-H Amination
The compound plays a role in benzylic C-H amination reactions, particularly in the synthesis of amino alcohols. This highlights its application in developing novel compounds through selective amination processes (Shibuya et al., 2021).
Synthesis of Cyclopentano-Phosphatidylethanolamines
N-Benzyl-N-cyclopropylamine has been utilized as a nucleophile in synthesizing cyclopentano-phosphatidyl compounds. This indicates its utility in more complex organic synthesis, particularly in lipid research (Pajouhesh & Hancock, 1984).
Oxidative Ring-Opening
The compound undergoes oxidative ring-opening when treated with certain reagents. This property is significant in creating ketones and secondary amines, demonstrating its potential in synthesizing diverse organic structures (Takemoto et al., 1998).
Synthesis of Tetrahydroquinolines
N-Benzyl-N-cyclopropylamine contributes to the synthesis of tetrahydroquinolines, showcasing its application in creating complex nitrogen-containing compounds (Nnamonu et al., 2013).
Ring-Enlargement Reactions
It is involved in ring-enlargement reactions of thiazetidinones, underlining its role in chemically modifying sulfur and nitrogen-containing rings, which is crucial in pharmaceutical and organic chemistry (Todorova et al., 1999).
Direct-Reductive-Amination of Benzaldehydes
The compound is significant in direct-reductive-amination processes, particularly for benzaldehydes. This reaction pathway is important for synthesizing amine derivatives, highlighting its application in developing novel organic compounds (Xing et al., 2008).
properties
IUPAC Name |
N-benzyl-N-cyclopropylazetidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13;/h1-5,12-14H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIHYXGBCMKPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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